4-Methylcyclohexanol acetate

Description

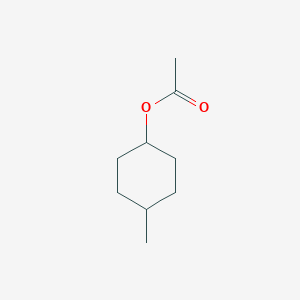

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylcyclohexyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-3-5-9(6-4-7)11-8(2)10/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBFCCCTSQEGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928076 | |

| Record name | 4-Methylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13332-20-2, 22597-23-5 | |

| Record name | cis-4-Methylcyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013332202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022597235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52969 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-methylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetics in 4 Methylcyclohexanol and 4 Methylcyclohexanol Acetate Chemistry

Mechanistic Studies of Dehydration Reactions of 4-Methylcyclohexanol (B52717)

The dehydration of 4-methylcyclohexanol follows a stepwise E1 mechanism characterized by the formation of a carbocation intermediate. brainly.combrainly.com This pathway is favored for secondary alcohols like 4-methylcyclohexanol, particularly under acidic conditions. chemicalforums.comwpmucdn.com

The mechanism unfolds in three primary steps:

Protonation of the Hydroxyl Group : The reaction is initiated by the protonation of the alcohol's hydroxyl (-OH) group by the acid catalyst. brainly.combrainly.com This step is a rapid equilibrium where the lone pair of electrons on the oxygen atom attacks a proton from the acid, forming a protonated alcohol, specifically an alkyloxonium ion. brainly.combrainly.com This conversion is critical as it transforms the poor leaving group (-OH) into a good leaving group (H₂O). brainly.combartleby.com

Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule, leading to the formation of a carbocation intermediate. study.combrainly.com This step, the unimolecular dissociation of the alkyloxonium ion, is the slowest and therefore the rate-determining step of the E1 reaction. chemicalforums.com The initial carbocation formed is a secondary carbocation at the carbon where the hydroxyl group was attached. youtube.com

Deprotonation to Form the Alkene : In the final step, a base (such as a water molecule or the conjugate base of the acid, like HSO₄⁻) abstracts a proton from a carbon atom adjacent to the positively charged carbon. brainly.combrainly.com The electrons from the carbon-hydrogen bond then move to form a π bond between the two carbons, resulting in the formation of an alkene and regenerating the acid catalyst. brainly.comyoutube.com

The reaction is reversible, but can be driven towards the product side by removing the alkene products as they are formed, for instance, through distillation, in accordance with Le Chatelier's principle. chegg.comlibretexts.org

When multiple alkene products can be formed from an elimination reaction, the regioselectivity is often governed by Zaitsev's rule. wpmucdn.com This rule states that the major product will be the most substituted (and therefore most stable) alkene. wpmucdn.comquora.com In the dehydration of 4-methylcyclohexanol, the initial secondary carbocation can lead to the formation of 4-methylcyclohexene (B165706). study.com However, due to carbocation rearrangements, other more substituted isomers can also be formed. marmacs.orgedubirdie.com The application of Zaitsev's rule becomes more complex when considering the mixture of products arising from these rearrangements. For instance, the dehydration of 2-methylcyclohexanol (B165396) can yield both 1-methylcyclohexene and 3-methylcyclohexene, with the more substituted 1-methylcyclohexene being the major product according to Zaitsev's rule. gordon.eduyoutube.com While 4-methylcyclohexanol is symmetrical with respect to the initial carbocation, rearrangements lead to unsymmetrical intermediates, resulting in a mixture of products whose distribution is influenced by alkene stability. study.com

A key feature of E1 reactions is the potential for the carbocation intermediate to rearrange to a more stable form. libretexts.orglibretexts.org The secondary carbocation initially formed from 4-methylcyclohexanol can undergo a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon. brainly.com This rearrangement can lead to the formation of a more stable tertiary carbocation.

This rearrangement process results in a mixture of alkene isomers, including 4-methylcyclohexene, 3-methylcyclohexene, and the most stable isomer, 1-methylcyclohexene. marmacs.orgedubirdie.com The distribution of these products can change over the course of the reaction, a phenomenon that has been termed the "Evelyn Effect". marmacs.orgedubirdie.com Studies have shown that at early reaction times, the product mixture may be kinetically controlled, while at longer reaction times, it shifts towards a thermodynamically controlled distribution, favoring the most stable alkene isomer. marmacs.org Research has shown that dehydration of commercial 4-methylcyclohexanol (a mix of cis and trans isomers) with phosphoric acid yields a mixture of products. marmacs.org The cis isomer, in particular, tends to produce more rearranged products. marmacs.org

| Reaction Time | 4-Methylcyclohexene (%) | 3-Methylcyclohexene (%) | 1-Methylcyclohexene (%) |

|---|---|---|---|

| Early | ~80 | ~15 | ~5 |

| Longer | ~65 | ~20 | ~15 |

| Fraction 1 (GC Analysis) | 74.35 | - | 10.61 |

| Fraction 2 (GC Analysis) | 67.88 | - | 29.52 |

Reaction Mechanisms of Hydrogenation Processes in Cyclohexanol (B46403) Synthesis

Cyclohexanol, the precursor to 4-methylcyclohexanol, is often synthesized via the hydrogenation of phenol (B47542). researchgate.netrsc.org This process typically involves metal catalysts and can proceed through different mechanistic pathways depending on the catalyst and reaction conditions.

One proposed mechanism involves a two-step process:

Hydrogenation of Phenol to Cyclohexanone (B45756) : The first step is the hydrogenation of the aromatic ring of phenol to form cyclohexanone. researchgate.netmdpi.com This transformation occurs over catalysts such as nickel supported on carbon nanotubes (Ni/CNT). mdpi.com

Hydrogenation of Cyclohexanone to Cyclohexanol : The intermediate cyclohexanone is then further hydrogenated to yield cyclohexanol. researchgate.netmdpi.com

Studies using platinum-based catalysts for the hydrogenation of cyclohexanone have identified a reaction scheme where cyclohexanol is the main product at temperatures between 325–400 K. princeton.edu At higher temperatures (400–500 K), dehydration of the resulting cyclohexanol can occur, followed by further hydrogenation or dehydrogenation reactions. princeton.edu The choice of catalyst is critical; palladium catalysts are often used for the selective hydrogenation of phenol to cyclohexanone, whereas nickel catalysts are commonly employed for the complete hydrogenation to cyclohexanol. researchgate.net

Enzymatic Reaction Mechanisms for Stereoselective Transformations

Enzymes are highly efficient and selective catalysts that can be used for stereoselective transformations in organic synthesis. For cyclohexanol derivatives, enzymes like lipases and cytochrome P450s have demonstrated significant utility.

Lipases for Regioselective Acylation : Commercially available lipases, such as Novozym 435, have been used for the highly regioselective acylation of stereoisomeric vicinal diols on a steroid skeleton. mdpi.com These enzymes can discriminate between different hydroxyl groups, allowing for selective esterification. This principle can be applied to achieve stereoselective transformations on substituted cyclohexanols.

Cytochrome P450s for Stereoselective Epoxidation : Cytochrome P450 enzymes have been engineered to catalyze the enantioselective epoxidation of terminal alkenes, producing both (R)- and (S)-epoxides with high catalytic turnover. mdpi.com Through mutagenesis, these enzymes can be tailored to be selective catalysts for specific substrates, including those with cyclic structures. This offers a pathway for creating chiral synthons from cyclohexene (B86901) derivatives.

Kinetic Analysis of Key Reactions

Kinetic studies provide quantitative data on reaction rates and help to elucidate reaction mechanisms.

Dehydration of 4-Methylcyclohexanol : The E1 dehydration of 4-methylcyclohexanol is characterized by first-order kinetics. chemicalforums.com The rate of the reaction is dependent only on the concentration of the substrate (the alkyloxonium ion), as the departure of the leaving group is the unimolecular rate-determining step. chemicalforums.com

Hydrogenation of Cyclohexanone : Kinetic analysis of cyclohexanone hydrogenation over Pt(111) and Sn/Pt(111) surfaces has been performed. The reaction rate shows a reaction order of 0.5 in hydrogen pressure for Pt(111) and 1.5 for the tin alloys. princeton.edu Conversely, the reaction exhibits a negative reaction order with respect to cyclohexanone pressure, being -0.6 over Pt(111) and -0.9 over the alloys, suggesting that the reactant may inhibit the catalyst surface at higher concentrations. princeton.edu

Esterification of Cyclohexene : A novel process for producing cyclohexanol involves the esterification of cyclohexene with acetic acid, followed by hydrogenation of the resulting cyclohexyl acetate (B1210297). The apparent activation energy (Ea) for the esterification step has been determined to be 60.0 kJ mol⁻¹. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 4 Methylcyclohexanol Acetate

Chromatographic Separation Techniques

Chromatography is indispensable for the analysis of 4-methylcyclohexanol (B52717) acetate (B1210297), providing the means to separate the compound from impurities and to resolve its constituent isomers. Gas and liquid chromatography are the most prominent techniques employed for these purposes.

The determination of purity is a critical step in the quality control of 4-methylcyclohexanol acetate. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this assessment, capable of separating the target compound from starting materials, byproducts, or degradation products.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For purity assessment, a non-polar or medium-polarity column is typically effective. The compound is vaporized and carried by an inert gas through the column, with different compounds eluting at different times (retention times). The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. Modern GC systems, often equipped with a Flame Ionization Detector (FID), offer high sensitivity and reproducibility for this purpose. Comprehensive two-dimensional GC (GCxGC) can be employed for complex samples to resolve trace impurities that may co-elute in a standard one-dimensional separation chromatographyonline.com.

High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative and complementary method for purity analysis. A typical approach for a moderately polar compound like this compound would involve reversed-phase HPLC. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) sielc.comsielc.com. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Detection is commonly achieved using a UV detector if the impurities have a chromophore, or more universally with a refractive index detector (RID) or an Evaporative Light Scattering Detector (ELSD). HPLC is particularly useful for analyzing less volatile or thermally labile impurities that are not suitable for GC.

| Parameter | Typical Gas Chromatography (GC) Conditions | Typical High-Performance Liquid Chromatography (HPLC) Conditions |

| Column | Non-polar (e.g., DB-1, HP-5ms) or medium-polarity (e.g., DB-17) capillary column | Reversed-phase C18 or C8 column |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Isocratic or gradient mixture of Water and Acetonitrile/Methanol |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Detector, Refractive Index Detector (RID), or ELSD |

| Temperature | Temperature-programmed oven (e.g., 50°C to 250°C) | Typically ambient or slightly elevated (e.g., 25-40°C) |

| Application | Analysis of volatile impurities and overall purity | Analysis of non-volatile impurities and thermally sensitive compounds |

This compound exists as two geometric isomers: cis and trans. The orientation of the methyl and acetate groups relative to the cyclohexane (B81311) ring defines these forms. The physical and chemical properties of these isomers can differ, making their separation and quantification essential.

Gas Chromatography (GC): High-resolution capillary GC is the most effective and widely used method for separating the cis and trans isomers of this compound and related compounds. The separation is typically achieved using a polar stationary phase, such as those containing cyanopropyl or polyethylene (B3416737) glycol functionalities. On these columns, the isomers are separated based on differences in their polarity and shape, which affect their interaction with the stationary phase. Generally, the trans isomer, being more linear and less sterically hindered, often elutes before the more compact cis isomer. A study on the closely related (4-methylcyclohexyl)methanol (B126014) demonstrated successful separation of its cis and trans isomers by GC/MS, with the trans isomer eluting first nih.gov. This principle is directly applicable to the acetate derivative. For quantitative analysis, the peak areas of the two isomers are determined and compared to those of a calibration standard.

High-Performance Liquid Chromatography (HPLC): While GC is more common for isomer separation of this compound, HPLC can also be employed. The separation of geometric isomers by reversed-phase HPLC is often challenging but can be achieved by optimizing the mobile phase composition and temperature. Chiral chromatography, a specialized form of HPLC, can also be used to separate enantiomers if the starting 4-methylcyclohexanol was chiral, although it is primarily the cis/trans diastereomers that are of interest.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the identity of the compound and its isomers.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of the molecule can be determined.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom/Group | Predicted ¹H Shift (ppm) - cis | Predicted ¹H Shift (ppm) - trans | Predicted ¹³C Shift (ppm) - cis | Predicted ¹³C Shift (ppm) - trans |

|---|---|---|---|---|

| H1 (CH-O) | ~4.8 (multiplet) | ~4.5 (multiplet) | ~72 | ~75 |

| H4 (CH-CH₃) | ~1.5 (multiplet) | ~1.4 (multiplet) | ~32 | ~34 |

| Cyclohexyl H | 1.0 - 1.9 (multiplets) | 0.9 - 1.8 (multiplets) | ~22, ~30, ~34 | ~24, ~31, ~35 |

| -OCOCH₃ | ~2.0 (singlet) | ~2.0 (singlet) | ~21 | ~21 |

| -CH₃ | ~0.9 (doublet) | ~0.9 (doublet) | ~22 | ~22 |

| C=O | - | - | ~170 | ~170 |

Note: These are estimated values. Actual experimental values may vary.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both separating and identifying components in a mixture.

The electron ionization (EI) mass spectrum of this compound (molecular weight: 156.22 g/mol ) will show a molecular ion peak (M⁺) at m/z = 156, although it may be of low intensity. The most characteristic fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group. For this compound, a prominent fragmentation involves the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion, leading to a peak at m/z = 96. This fragment corresponds to the methylcyclohexene cation. Another common fragmentation is the loss of the acetyl group radical (CH₃CO•, 43 Da), resulting in a peak at m/z = 113. The base peak in the spectrum is often at m/z = 43, corresponding to the stable acetyl cation [CH₃CO]⁺. The fragmentation of the cyclohexyl ring itself also produces a characteristic pattern of peaks. nist.gov

Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 113 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 96 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 81 | [C₆H₉]⁺ | Fragment from cyclohexyl ring cleavage |

| 68 | [C₅H₈]⁺ | Fragment from cyclohexyl ring cleavage |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears around 1735 cm⁻¹. The spectrum also shows strong C-O stretching vibrations associated with the ester linkage in the 1240 cm⁻¹ and 1030 cm⁻¹ region. The C-H stretching vibrations of the methyl and cyclohexyl groups are observed just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). nist.gov The absence of a broad O-H stretching band around 3300 cm⁻¹ confirms that the parent alcohol has been successfully converted to the acetate ester.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 2960 | C-H stretch | Alkane (cyclohexyl and methyl groups) |

| ~1735 | C=O stretch | Ester |

| ~1240 | C-O stretch (asymmetric) | Ester |

Computational and Theoretical Chemistry Studies on 4 Methylcyclohexanol Acetate

Molecular Modeling and Conformational Analysis

The presence of a substituted cyclohexane (B81311) ring in 4-methylcyclohexanol (B52717) acetate (B1210297) gives rise to a rich conformational isomerism, primarily dictated by the chair conformations of the ring and the axial or equatorial positions of the methyl and acetate substituents. Molecular modeling techniques, from simple molecular mechanics to more sophisticated quantum chemical methods, are employed to explore this conformational space and determine the relative stabilities of the different isomers.

4-Methylcyclohexanol acetate exists as cis and trans diastereomers. For each of these, the cyclohexane ring can adopt two chair conformations, leading to different spatial arrangements of the substituents. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions, which are energetically unfavorable.

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value". Larger A-values indicate a greater steric demand and a stronger preference for the equatorial position to minimize steric strain. For a methyl group, the A-value is approximately 1.70 kcal/mol, while for an acetate group, it is smaller, around 0.7 kcal/mol.

In the case of trans-4-methylcyclohexanol acetate , the most stable conformation is the one where both the methyl and acetate groups are in equatorial positions (diequatorial). This arrangement minimizes steric hindrance. The alternative chair conformation would place both groups in axial positions (diaxial), leading to significant 1,3-diaxial interactions and thus a much higher energy.

For cis-4-methylcyclohexanol acetate , one substituent must be in an axial position while the other is equatorial. Due to the larger A-value of the methyl group, the more stable conformation will have the methyl group in the equatorial position and the acetate group in the axial position. The chair flip would place the methyl group in the axial position and the acetate group in the equatorial position, a less stable arrangement due to the greater steric bulk of the methyl group.

Computational methods like Density Functional Theory (DFT) can be used to optimize the geometries of these conformers and calculate their relative energies. These calculations provide detailed structural information, as shown in the table below for a generic substituted cyclohexane.

Table 1: Representative Calculated Geometric Parameters for Axial and Equatorial Conformers of a Substituted Cyclohexane

| Parameter | Equatorial Conformer | Axial Conformer |

|---|---|---|

| C-C bond length (ring) | ~1.53-1.54 Å | ~1.53-1.54 Å |

| C-H bond length | ~1.10 Å | ~1.10 Å |

| C-O bond length (ester) | ~1.45 Å | ~1.45 Å |

| C-C-C bond angle (ring) | ~111° | ~111° |

Note: These are generalized values. Precise values for this compound would require specific calculations.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, key reactions of interest include its formation via esterification of 4-methylcyclohexanol and its cleavage via hydrolysis.

Esterification of 4-Methylcyclohexanol:

The acid-catalyzed esterification of an alcohol with a carboxylic acid (or its derivative) is a fundamental organic reaction. Computational studies on similar esterification reactions have shown that the reaction proceeds through a series of steps involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. The highest energy point along this pathway is the transition state, and the energy difference between the reactants and the transition state is the activation energy.

DFT calculations can be used to locate the geometry of the transition state and calculate the activation energy. For the esterification of alcohols, activation energies are typically in the range of 15-25 kcal/mol, depending on the specific reactants and catalyst.

Hydrolysis of this compound:

The hydrolysis of esters can be catalyzed by either acid or base. The kinetics of the alkaline hydrolysis of various methylcyclohexyl acetates have been studied experimentally, revealing that esters with equatorial acetoxy groups are hydrolyzed more rapidly than those with axial acetoxy groups. This difference in reactivity can be explained by considering the transition state of the reaction.

In the base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Computational studies can model this process and analyze the structure and energy of the transition state leading to this intermediate. The steric environment around the ester group influences the ease of nucleophilic attack. An equatorial acetate group is generally more accessible than a sterically hindered axial one, leading to a lower activation energy and a faster reaction rate.

Table 2: Conceptual Activation Energies for Hydrolysis of this compound Isomers

| Isomer Conformation | Acetate Position | Relative Reactivity | Predicted Relative Activation Energy |

|---|---|---|---|

| trans | Equatorial | Higher | Lower |

Note: This table illustrates the expected trend based on experimental and theoretical principles.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data serves as a powerful method for validating both the computational model and the structural assignment of the molecule.

Infrared (IR) Spectroscopy:

DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an experimental IR spectrum. A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1735 cm⁻¹. The exact position of this band can be influenced by the conformation of the molecule.

The National Institute of Standards and Technology (NIST) provides an experimental gas-phase IR spectrum for this compound. A comparison of this experimental spectrum with a computationally predicted spectrum (e.g., using B3LYP/6-31G*) would allow for the assignment of the various absorption bands to specific vibrational modes of the molecule.

Table 3: Comparison of Key Experimental and Hypothetical Calculated IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (NIST) | Hypothetical Calculated Frequency |

|---|---|---|

| C=O Stretch | ~1740 | ~1750-1770 |

| C-O Stretch | ~1240 | ~1230-1250 |

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor for better agreement.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can provide accurate predictions of chemical shifts. These calculations are highly sensitive to the molecular geometry, making them valuable for distinguishing between different stereoisomers and conformers. For this compound, computational predictions could help in assigning the specific resonances in the experimental NMR spectrum to the different protons and carbons in the cis and trans isomers.

Structure-Reactivity Relationships from Computational Insights

Computational studies can provide fundamental insights into how the three-dimensional structure of this compound influences its chemical reactivity. By analyzing the electronic properties of the different isomers and conformers, a deeper understanding of their behavior in chemical reactions can be achieved.

Electronic Effects:

The distribution of electron density in a molecule is key to its reactivity. Computational methods can calculate properties such as atomic charges and molecular electrostatic potentials. These calculations can reveal the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbon of the ester group is an electrophilic site, susceptible to attack by nucleophiles, as seen in the hydrolysis reaction. The carbonyl oxygen is a nucleophilic site, which gets protonated in acid-catalyzed reactions.

Frontier Molecular Orbital Theory:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in many chemical reactions. The energy and shape of these frontier orbitals can provide valuable information about the reactivity of a molecule. For instance, the LUMO of this compound is likely centered on the carbonyl group, indicating its susceptibility to nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons. Computational analysis of the HOMO-LUMO gap can provide an indication of the kinetic stability of the molecule.

By comparing the computed electronic properties of the cis and trans isomers, and their respective conformers, it is possible to rationalize the observed differences in their reactivity. For example, the steric hindrance in the axial conformer of the cis isomer not only affects the accessibility of the reactive center but can also subtly alter the electronic properties of the ester group, further influencing its reactivity compared to the diequatorial trans isomer.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis-4-Methylcyclohexanol acetate |

| trans-4-Methylcyclohexanol acetate |

Environmental Transformation and Degradation Pathways of 4 Methylcyclohexanol Acetate

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes. For 4-methylcyclohexanol (B52717) acetate (B1210297), the principal abiotic pathways include hydrolysis, photolysis, and oxidation.

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. As an ester, 4-methylcyclohexanol acetate is susceptible to hydrolysis, which cleaves the ester bond to yield 4-methylcyclohexanol and acetic acid. This reaction can be catalyzed by both acids and bases.

The rate of hydrolysis is significantly influenced by pH and temperature. Alkaline-catalyzed hydrolysis is particularly relevant under many environmental conditions. Detailed kinetic studies on the alkaline hydrolysis of cis- and trans-4-methylcyclohexyl acetates in an aqueous dioxan solvent have shown that the rate of reaction is dependent on the stereoisomer. acs.org Esters with an equatorial acetoxy group, such as the trans-isomer, are hydrolyzed more rapidly than those with an axial acetoxy group, like the cis-isomer. acs.org This is because the equatorial position is more sterically accessible to the attacking hydroxide (B78521) ion.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently breaks down to form the carboxylate (acetate) and the alcohol (4-methylcyclohexanol).

Below are the second-order rate constants for the alkaline hydrolysis of cis- and trans-4-methylcyclohexyl acetate at various temperatures.

| Compound | Temperature (°C) | Rate Constant (l mol⁻¹ s⁻¹) | Source |

|---|---|---|---|

| cis-4-Methylcyclohexyl acetate | 19.8 | 0.00196 | acs.org |

| cis-4-Methylcyclohexyl acetate | 34.8 | 0.00624 | acs.org |

| cis-4-Methylcyclohexyl acetate | 49.6 | 0.0179 | acs.org |

| trans-4-Methylcyclohexyl acetate | 19.8 | 0.00762 | acs.org |

| trans-4-Methylcyclohexyl acetate | 34.8 | 0.0233 | acs.org |

| trans-4-Methylcyclohexyl acetate | 49.6 | 0.0633 | acs.org |

Photolytic Transformations

Photolytic transformation, or photodegradation, is the breakdown of chemical compounds by light energy. While specific experimental data on the photolysis of this compound is limited, plausible degradation pathways can be inferred from the known photochemistry of other alicyclic esters. Esters can absorb ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds.

Potential photolytic pathways for this compound include:

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and the oxygen atom of the alkoxy group, or the bond between the carbonyl group and the acetyl methyl group. This would generate a variety of radical species that could undergo further reactions.

Norrish Type II Cleavage: This pathway involves intramolecular hydrogen abstraction by the carbonyl oxygen, if a sterically accessible gamma-hydrogen is present on the cyclohexyl ring. This would lead to the formation of acetic acid and 4-methylcyclohexene (B165706).

Intramolecular Rearrangement: As observed in the photolysis of some simple alkyl esters, intramolecular rearrangements can occur, leading to the formation of different isomeric products. cdnsciencepub.com

The presence of photosensitizing substances in the environment, such as humic acids in natural waters, could accelerate the rate of photodegradation.

Oxidation Processes in Environmental Matrices

Oxidation is a key transformation process in various environmental compartments, including the atmosphere, water, and soil. The most significant oxidant in the atmosphere and in sunlit surface waters is the hydroxyl radical (•OH). harvard.edu

The primary mechanism for the oxidation of this compound by hydroxyl radicals is expected to be hydrogen abstraction from the C-H bonds of the cyclohexane (B81311) ring. harvard.edu The cyclohexane ring has multiple secondary and tertiary hydrogens that are susceptible to abstraction. This initial reaction forms a carbon-centered radical.

Once formed, this alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). The subsequent reactions of the peroxy radical can lead to a cascade of oxidation products, including ketones, aldehydes, and further degradation to smaller molecules, ultimately resulting in mineralization to carbon dioxide and water. The atmospheric lifetime of the compound will largely be determined by the rate constant of its reaction with •OH radicals. copernicus.org

In anaerobic environments, such as deep sediments or groundwater, oxidation processes are much slower and involve other electron acceptors like nitrate, sulfate, or metal oxides. wikipedia.org

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of organic compounds from the environment.

Microbial Metabolism and Biotransformation

The biodegradation of this compound is expected to proceed in a stepwise manner. The first and most critical step is the hydrolysis of the ester bond, yielding 4-methylcyclohexanol and acetic acid. This initial cleavage is a common metabolic reaction for ester-containing compounds in the environment.

Following hydrolysis, microorganisms can utilize both products as carbon and energy sources:

4-Methylcyclohexanol: Studies on the microbial degradation of the structurally similar compound (4-methylcyclohexyl)methanol (B126014) (4-MCHM) have shown that it is readily biodegradable under both aerobic and anaerobic conditions, although aerobic degradation is significantly faster. cdnsciencepub.com A nearly complete aerobic degradation of 4-MCHM was observed within 14 days in river sediments. cdnsciencepub.com The degradation was found to be isomer-specific, with the cis-isomer degrading faster than the trans-isomer. cdnsciencepub.com One bacterial strain identified as capable of effectively degrading 4-MCHM isomers is Bacillus pumilus. cdnsciencepub.com The degradation of the cyclohexanol (B46403) ring likely proceeds through oxidation to the corresponding ketone (4-methylcyclohexanone), followed by ring cleavage.

Acetic Acid: Acetate is a central metabolite in microbial metabolism and is readily degraded by a wide variety of bacteria and archaea under both aerobic and anaerobic conditions. nist.govnih.govnih.gov It is typically converted to acetyl-CoA, which then enters central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy production and biosynthesis. nih.gov

The table below summarizes the first-order degradation kinetics for the key intermediate, 4-MCHM, in river sediments.

| Compound Isomer | Condition | Degradation Rate (day⁻¹) | Source |

|---|---|---|---|

| cis-4-MCHM | Aerobic | 0.46 - 0.52 | cdnsciencepub.com |

| trans-4-MCHM | Aerobic | 0.19 - 0.31 | cdnsciencepub.com |

| cis-4-MCHM | Anaerobic | 0.041 - 0.095 | cdnsciencepub.com |

| trans-4-MCHM | Anaerobic | 0.013 - 0.052 | cdnsciencepub.com |

Enzymatic Degradation Pathways in Environmental Systems

The microbial metabolism described above is mediated by specific enzymes. The key enzymatic reaction in the degradation of this compound is the initial hydrolysis of the ester bond. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases or lipases.

These enzymes are widespread in microorganisms and are often secreted into the extracellular environment to break down larger molecules into smaller ones that can be transported into the cell. The mechanism of these enzymes typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the active site that facilitates the nucleophilic attack on the carbonyl carbon of the ester, leading to its cleavage.

Once 4-methylcyclohexanol is formed, its further degradation is catalyzed by a series of oxidoreductases, such as alcohol dehydrogenases and monooxygenases, which are responsible for the oxidation and eventual cleavage of the cyclohexane ring. The acetic acid produced is activated to acetyl-CoA by acetyl-CoA synthetase, allowing it to enter central metabolism. The synergistic action of these different classes of enzymes ensures the complete mineralization of this compound in diverse environmental systems.

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Routes

The future of 4-Methylcyclohexanol (B52717) acetate (B1210297) synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. Traditional esterification methods often rely on homogeneous acid catalysts like sulfuric acid, which can be corrosive, difficult to separate from the reaction mixture, and generate significant waste. researchgate.net

Future research is focused on overcoming these limitations through several innovative approaches:

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfonic acid ion-exchange resins, presents a promising green alternative. nih.gov These catalysts are easily recoverable, reusable, and can reduce the generation of acidic wastewater, simplifying the purification process. nih.gov

Biocatalysis: Enzymatic synthesis offers a highly selective and environmentally friendly route. The classical acetylation process using acetic anhydride (B1165640) or acetyl chloride generates byproducts and has a considerable environmental impact. nih.gov Biocatalytic methods, employing enzymes like lipases, can proceed under mild conditions (lower temperature and pressure) and often with high selectivity, minimizing byproduct formation.

Solvent-Free Conditions: Conducting the esterification reaction without a solvent minimizes waste and reduces the energy required for solvent recovery. Research into optimizing reaction kinetics and yield under solvent-free conditions is a key area of development. researchgate.net The use of sustainable catalysts derived from natural sources, such as specially prepared seashells, has also shown promise in similar esterification reactions. researchgate.net

| Synthetic Route | Catalyst Type | Key Advantages | Research Focus |

| Traditional | Homogeneous (e.g., H₂SO₄) | Inexpensive, well-established | N/A |

| Green Heterogeneous | Solid Acid (e.g., Ion-exchange resin) | Reusable, low waste, non-corrosive | Catalyst stability and activity |

| Biocatalytic | Enzymes (e.g., Lipases) | High selectivity, mild conditions | Enzyme immobilization, cost-reduction |

| Solvent-Free | Heterogeneous or Biocatalyst | No solvent waste, energy efficient | Optimization of reaction parameters |

Advanced Catalysis for Stereocontrol

4-Methylcyclohexanol acetate possesses stereoisomers (cis and trans), and the specific isomer can significantly influence its physical and sensory properties. In many applications, particularly in fragrances, one stereoisomer is often more desirable than the other. nih.gov However, classical synthetic routes often produce mixtures of isomers that are difficult to separate. nih.gov

Advanced catalysis offers a powerful tool for controlling stereochemistry. A key area of future research involves a two-step biocatalytic process:

Stereoselective Reduction: The synthesis can begin with the corresponding ketone, 4-methylcyclohexanone (B47639). The use of specific alcohol dehydrogenases (ADHs) can stereoselectively reduce the ketone to produce a high enrichment of the desired alcohol isomer (e.g., cis-4-methylcyclohexanol). nih.gov Research has shown that certain ADHs can achieve high conversions (up to 99%) and high diastereomeric excess (up to 99%). nih.gov

Enzymatic Acetylation: Following the selective reduction, an enzyme such as Candida antarctica lipase (B570770) A (CALA) can be used to catalyze the acetylation of the stereochemically pure alcohol. nih.gov This all-enzymatic procedure avoids harsh chemical reagents and preserves the stereointegrity of the molecule. nih.gov

Future work will focus on discovering and engineering more robust and highly selective enzymes, as well as developing continuous-flow processes that integrate these enzymatic steps for efficient, industrial-scale production of specific stereoisomers. nih.gov

Integration of Machine Learning in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. Instead of relying solely on extensive, time-consuming, and resource-intensive laboratory experiments, ML models can predict reaction outcomes and suggest optimal conditions. nih.gov

For the synthesis of this compound, ML can be applied in several ways:

Condition Optimization: Neural network models, trained on vast databases of chemical reactions, can predict the most suitable catalyst, solvent, temperature, and reagents for the esterification process. nih.gov This can significantly reduce the experimental effort needed to achieve high yields. One study showed temperature predictions can be accurate within ±20 °C for a majority of test cases. nih.gov

Outcome Prediction: ML algorithms, such as XGBoost, have demonstrated high accuracy in predicting the outcomes of transesterification reactions, identifying the relative importance of various factors like catalyst type, temperature, and reactant molar ratios. wikipedia.org This predictive power allows researchers to focus on the most promising experimental pathways. wikipedia.org

Procedure Generation: Advanced models, including large language models (LLMs), are being developed to translate molecular structures (represented in formats like SMILES) directly into detailed, step-by-step experimental procedures. nih.gov This can bridge the gap between theoretical synthesis design and practical laboratory execution. nih.gov

Selectivity Prediction: AI can be used to understand the subtle interplay of steric and electronic effects that govern reaction selectivity, helping to predict which isomers are likely to form under specific conditions. mdpi.com

| Machine Learning Application | Model Type | Predicted Parameters | Potential Impact |

| Reaction Condition Recommendation | Neural Network | Catalyst, Solvent, Reagents, Temperature | Reduced experimental workload and resource use. nih.gov |

| Outcome Prediction | XGBoost, Random Forest | Reaction Yield, Conversion Rate | Prioritization of high-yield synthetic routes. wikipedia.org |

| Synthesis Procedure Generation | Transformer Models (LLMs) | Detailed Experimental Steps | Automated planning of synthesis strategies. nih.gov |

| Selectivity Prediction | Custom AI/ML Models | Product Ratios (e.g., cis/trans) | Targeted synthesis of desired isomers. mdpi.com |

Elucidation of Complex Reaction Networks

The synthesis of this compound is not a simple A + B → C reaction but rather a complex network of competing main and side reactions. For instance, in related syntheses, the dehydration of the alcohol precursor can lead to the formation of unsaturated byproducts like tetrahydrotoluene. acs.org Understanding this network is crucial for maximizing the yield of the desired product and ensuring its purity.

Future research will leverage computational tools to map these intricate networks. By using concentration data from experiments, automated systems employing genetic algorithms can elucidate the underlying chemical reaction network (CRN). researchgate.net This approach can identify not only the primary reaction pathways but also minor side reactions and the formation of transient intermediates.

The benefits of this research include:

Byproduct Minimization: By understanding the conditions that favor the formation of impurities, reaction parameters can be fine-tuned to suppress these unwanted pathways.

Yield Maximization: A detailed kinetic model of the reaction network allows for the optimization of conditions to push the equilibrium towards the desired product.

Process Control: In an industrial setting, a thorough understanding of the reaction network enables more robust process control and troubleshooting.

This data-driven approach moves beyond simple reaction monitoring to a holistic understanding of the entire chemical system, enabling more precise and efficient synthesis.

Environmental Impact Mitigation through Engineered Degradation

In line with the principles of green chemistry, modern chemical design extends beyond synthesis to consider the entire lifecycle of a compound, including its eventual fate in the environment. acs.org A key future research direction is "design for degradation," which involves engineering molecules to break down into harmless products after their intended use. acs.org

For this compound, research into its environmental fate and degradation pathways is essential. Drawing parallels from studies on similar compounds, a likely biodegradation pathway would involve a two-step process:

Ester Hydrolysis: The first step is the microbial cleavage of the ester bond by esterase enzymes. This is a common pathway for the degradation of environmental esters, such as phthalates. nih.gov This reaction would break down this compound into 4-methylcyclohexanol and acetic acid, both of which are generally more amenable to further degradation.

Ring and Chain Mineralization: Acetic acid is a simple organic acid that is readily consumed by a wide variety of microorganisms. The 4-methylcyclohexanol intermediate would undergo further degradation. Studies on the closely related compound (4-methylcyclohexyl)methanol (B126014) show that it is effectively degraded by bacteria like Bacillus pumilus, with aerobic degradation being significantly faster than anaerobic degradation. nih.gov Research on methylcyclohexane (B89554) degradation suggests that the breakdown of the cycloalkane ring may proceed through pathways involving lactone formation or aromatization, eventually leading to complete mineralization into carbon dioxide and water. nih.gov

Future research will focus on identifying the specific microbial consortia and enzymes responsible for these degradation steps. This knowledge can be used to design safer chemicals and develop bioremediation strategies for contaminated sites. By understanding the structural features that promote efficient biodegradation, next-generation compounds can be engineered to have a minimal environmental persistence.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-methylcyclohexanol acetate, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is commonly synthesized via esterification of 4-methylcyclohexanol with acetic acid or acetyl chloride. Acid-catalyzed dehydration (e.g., using H₃PO₄) is another route, though this may produce side products like 1-methylcyclohexene due to 1,3-hydride shifts . Distillation under controlled temperatures (101–102°C for 4-methylcyclohexene; 108–112°C for 1-methylcyclohexene) is critical to isolate the desired product. Yield optimization (e.g., 68.1% in reported cases) requires continuous product removal to shift equilibrium via Le Chatelier’s principle .

Q. How can researchers distinguish between this compound and its structural isomers using analytical techniques?

- Methodological Answer : Gas chromatography (GC) with polar columns (e.g., DB-WAX) can separate isomers based on retention times. Boiling point discrepancies (e.g., 104.4°C vs. theoretical 101–102°C) may indicate contamination by 1-methylcyclohexene, requiring GC-MS for confirmation . Infrared spectroscopy (IR) can identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl absence, distinguishing it from precursor alcohols .

Q. What are common pitfalls in purifying this compound, and how can they be mitigated?

- Methodological Answer : Volatility losses during transfers or open-vessel steps (e.g., washing with NaCl) are major pitfalls. Use closed systems like Hickman stills for distillation and minimize exposure. Drying agents (MgSO₄) must be inert to esters. Recrystallization from ethanol or hexane/ethyl acetate mixtures improves purity but requires slow cooling to avoid co-precipitation of side products .

Advanced Research Questions

Q. How do catalytic systems influence the selectivity of this compound synthesis, particularly in avoiding 1,3-hydride shifts?

- Methodological Answer : Metal-zeolite catalysts (e.g., Pd²⁺/Cu²⁺-modified clinoptilolite) enhance selectivity during oxidative dehydrogenation by stabilizing transition states that favor 4-methylcyclohexanone intermediates. Kinetic studies show 0.15 wt.% Pd²⁺ and 0.5 wt.% Cu²⁺ yield >90% selectivity under mild conditions (120–150°C) . For esterification, Brønsted acid ionic liquids (e.g., [HSO₃-BMIM][HSO₄]) reduce side reactions via controlled proton activity .

Q. What role does this compound play in neurobiological studies, and how is its activity quantified?

- Methodological Answer : In Drosophila models, it serves as an aversive odorant to study olfactory learning. Electrophysiological assays (e.g., single-sensillum recordings) measure antennal response amplitudes (e.g., 75% response at 10⁻⁴ M concentration). Calcium imaging in mushroom body neurons reveals its role in modulating aversive memory circuits via cholinergic signaling .

Q. How can computational chemistry predict the reactivity and stability of this compound in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate activation energies for ester hydrolysis (ΔG‡ ~25 kcal/mol in acidic media) and predict regioselectivity in dehydration. Solvent effects (e.g., dielectric constant of H₂O vs. DMSO) are modeled using COSMO-RS to optimize reaction pathways .

Data Contradiction Analysis

Q. Discrepancies in reported boiling points for this compound: How to resolve conflicting literature values?

- Methodological Answer : Variations (e.g., 101–102°C vs. 104.4°C) arise from isomer contamination or impurities. Validate purity via GC-MS (m/z 142 [M⁺]) and NMR (δ 1.8–2.1 ppm for acetate methyl; δ 4.8–5.2 ppm for cyclohexenyl protons). Cross-reference with standardized databases (PubChem, DSSTox) to confirm authentic data .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Boiling Point (Pure) | 101–102°C | |

| GC Retention Time (DB-WAX) | 8.2 min (4-methyl) vs. 9.1 min (1-methyl) | |

| IR Carbonyl Stretch | 1740 cm⁻¹ | |

| Catalytic Selectivity (Pd/Cu) | >90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.